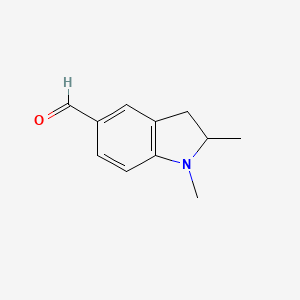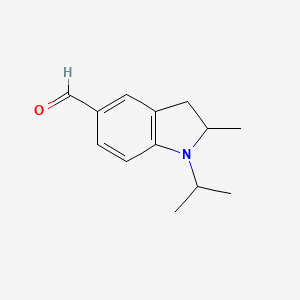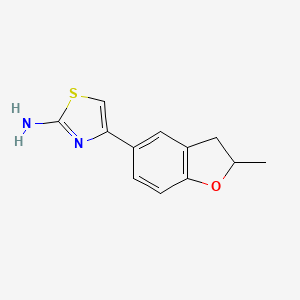
Sodium 2-amino-4-nitrophenolate
Vue d'ensemble
Description
Sodium 2-amino-4-nitrophenolate is an organic compound with the molecular formula C6H5N2NaO3. It is a derivative of nitrophenol and is known for its distinctive yellow color. This compound is used in various scientific research applications due to its unique chemical properties.
Analyse Biochimique
Biochemical Properties
Sodium 2-amino-4-nitrophenolate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of tyrosine phosphatase, which in turn affects the activity of cation channels such as Ca2+, K+, and Na+ . This inhibition can lead to alterations in cellular signaling pathways and metabolic processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the activity of cation channels, leading to changes in cellular ion homeostasis . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression. For instance, the compound’s interaction with tyrosine phosphatase results in the inhibition of cation channel activity, which affects cellular signaling and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of similar compounds have been associated with toxic effects such as hyperthermia and oxidative stress . It is essential to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can affect the activity of enzymes involved in oxidative phosphorylation and other metabolic processes . These interactions can lead to changes in cellular energy production and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for predicting the compound’s effects on cellular function and metabolism.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 2-amino-4-nitrophenolate can be synthesized through the reduction of 2,4-dinitrophenol. One common method involves the use of hydrogen sulfide in an aqueous alkaline solution at temperatures ranging from 20°C to 100°C . The pH of the solution is maintained between 7 and 9.5 during the reduction process to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of hydrosulfide as a reducing agent is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-amino-4-nitrophenolate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in substitution reactions, where the amino or nitro groups are replaced by other functional groups.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen sulfide, and hydrazine hydrate are commonly used
Catalysts: Metallic nanoparticles such as silver and gold can catalyze reduction reactions.
Major Products Formed
4-Aminophenol: Formed through the reduction of the nitro group.
Various Esters: Formed through esterification reactions with carboxylic acids.
Applications De Recherche Scientifique
Sodium 2-amino-4-nitrophenolate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium 2-amino-4-nitrophenolate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as tyrosine phosphatase, by reducing the activity of cation channels (Ca2+, K+, and Na+) . This inhibition can lead to various biological effects, including fungicidal activity .
Comparaison Avec Des Composés Similaires
Sodium 2-amino-4-nitrophenolate is unique compared to other nitrophenol derivatives due to its specific functional groups and their arrangement on the aromatic ring. Similar compounds include:
2-Nitrophenol: An isomer with the nitro group in the ortho position.
4-Nitrophenol: An isomer with the nitro group in the para position.
2,4-Dinitrophenol: A compound with two nitro groups, known for its use in industrial applications.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
61702-43-0 |
|---|---|
Formule moléculaire |
C6H6N2NaO3 |
Poids moléculaire |
177.11 g/mol |
Nom IUPAC |
sodium;2-amino-4-nitrophenolate |
InChI |
InChI=1S/C6H6N2O3.Na/c7-5-3-4(8(10)11)1-2-6(5)9;/h1-3,9H,7H2; |
Clé InChI |
BRFXNNKOCOUTSF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)[O-].[Na+] |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])N)O.[Na] |
| 61702-43-0 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1310019.png)

![2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid](/img/structure/B1310031.png)
![3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid](/img/structure/B1310035.png)


![3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B1310053.png)
![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)
